molecular formula C8H4FNO2S B1497821 4-Carboxy-2-fluorophenylisothiocyanate CAS No. 1027512-94-2

4-Carboxy-2-fluorophenylisothiocyanate

Cat. No.: B1497821
CAS No.: 1027512-94-2
M. Wt: 197.19 g/mol
InChI Key: YOQBEQMTKJLYCX-UHFFFAOYSA-N
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Description

4-Carboxy-2-fluorophenylisothiocyanate is a heterocyclic organic compound belonging to the thiocyanate group. It is characterized by the presence of a carboxyl group (-COOH) and a fluorine atom on the phenyl ring, along with an isothiocyanate functional group (-N=C=S)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-fluorophenylisothiocyanate typically involves the reaction of 2-fluorobenzoic acid with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P2O5), to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-2-fluorophenylisothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

4-Carboxy-2-fluorophenylisothiocyanate has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Carboxy-2-fluorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

4-Carboxy-2-fluorophenylisothiocyanate is unique due to its combination of functional groups and structural features. Similar compounds include:

  • 4-Carboxyphenylisothiocyanate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

  • 2-Fluorophenylisothiocyanate: Does not have the carboxyl group, leading to variations in its biological and chemical behavior.

  • 4-Carboxy-2-chlorophenylisothiocyanate: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

These compounds share similarities in their isothiocyanate group but differ in their substituents, leading to distinct properties and uses.

Properties

IUPAC Name

3-fluoro-4-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-6-3-5(8(11)12)1-2-7(6)10-4-13/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQBEQMTKJLYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653433
Record name 3-Fluoro-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-94-2
Record name 3-Fluoro-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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